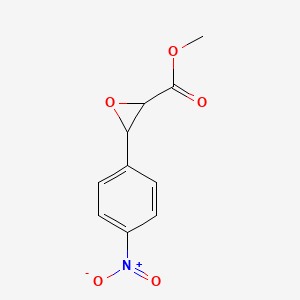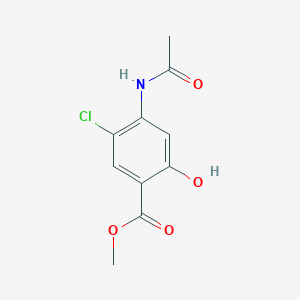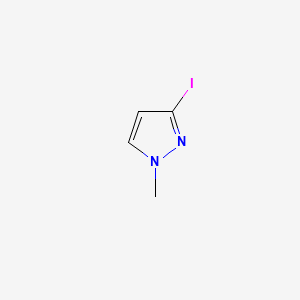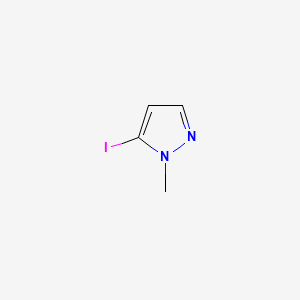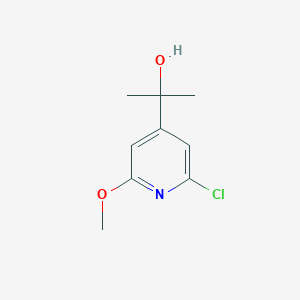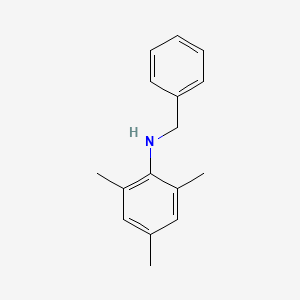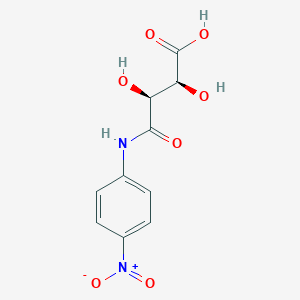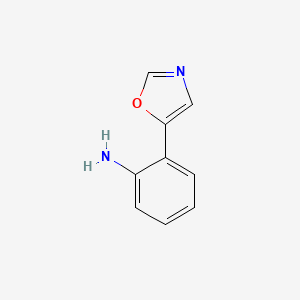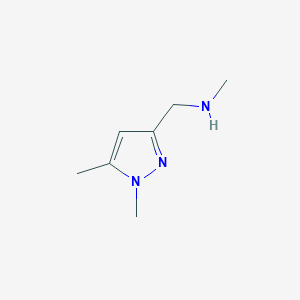![molecular formula C8H7NO3 B1314457 2,3-二氢-[1,4]二氧杂环己烷[2,3-b]吡啶-7-甲醛 CAS No. 95849-26-6](/img/structure/B1314457.png)
2,3-二氢-[1,4]二氧杂环己烷[2,3-b]吡啶-7-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde is a heterocyclic compound with the empirical formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound features a unique structure that includes a dioxin ring fused to a pyridine ring, making it an interesting subject for various chemical studies and applications.
科学研究应用
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxin precursor in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions often involve bases or acids to facilitate the reaction.
Major Products
Oxidation: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid.
Reduction: 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde largely depends on its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The dioxin and pyridine rings allow for versatile binding interactions, which can affect various biochemical pathways .
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
- 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Uniqueness
What sets 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde apart is its aldehyde functional group, which provides unique reactivity compared to its carboxylic acid and alcohol counterparts. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-6-3-7-8(9-4-6)12-2-1-11-7/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNRIAMVJSYDHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538031 |
Source


|
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95849-26-6 |
Source


|
| Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)
